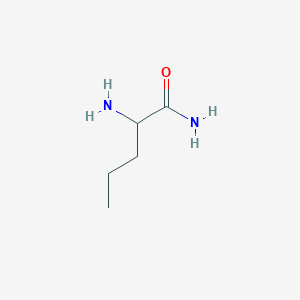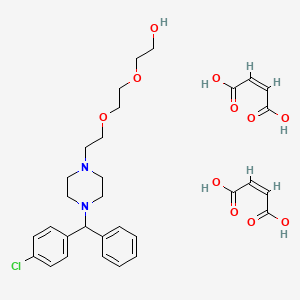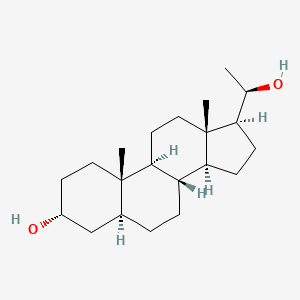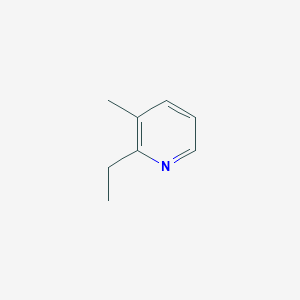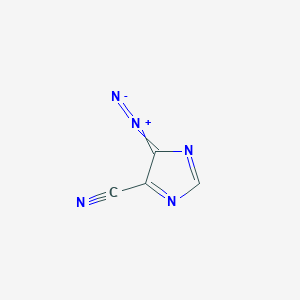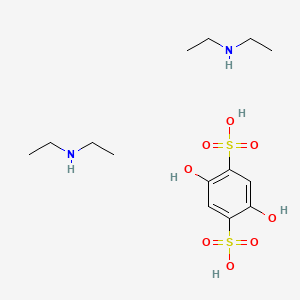
4-Methylpiperazin-1-ol
Overview
Description
4-Methylpiperazin-1-ol: is an organic compound belonging to the piperazine family. It is characterized by a piperazine ring substituted with a methyl group and a hydroxyl group. This compound is of interest due to its versatile applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylpiperazin-1-ol can be synthesized through various methods. One common approach involves the cyclization of N-di(2-chloroethyl)methylamine with aqueous hydrazine . Another method includes the reaction of 4-(chloromethyl)benzoic acid with N-methyl piperazine in the presence of an acid binding agent and a chlorate . The reaction conditions typically involve heating and the use of solvents such as chloroform or aqueous solutions.
Industrial Production Methods: Industrial production of this compound often employs a two-stage synthesis starting from piperazine with subsequent nitrosation and reduction . This method, while effective, has drawbacks such as low selectivity and the high toxicity of intermediate products.
Chemical Reactions Analysis
Types of Reactions: 4-Methylpiperazin-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It readily participates in nucleophilic substitution reactions, forming various substituted piperazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and various substituted piperazines.
Scientific Research Applications
4-Methylpiperazin-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylpiperazin-1-ol involves its interaction with specific molecular targets. It can act as a ligand for various receptors and enzymes, modulating their activity. For example, it has been shown to inhibit certain tyrosine kinases, which play a role in cell signaling pathways . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
1-Amino-4-methylpiperazine: Used as an intermediate in medicinal chemistry.
4-(4-Methylpiperazin-1-yl)butan-1-ol: Another piperazine derivative with similar applications.
2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine): Used in the treatment of schizophrenia.
Uniqueness: 4-Methylpiperazin-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its hydroxyl group allows for additional hydrogen bonding interactions, enhancing its solubility and reactivity compared to other piperazine derivatives.
Properties
IUPAC Name |
1-hydroxy-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-6-2-4-7(8)5-3-6/h8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSVWHNZINSGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499258 | |
| Record name | 4-Methylpiperazin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69395-51-3 | |
| Record name | 4-Methylpiperazin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


